molecular formula C9H18N2O B13744709 1-Methyl-4-(oxolan-2-yl)piperazine CAS No. 357916-06-4

1-Methyl-4-(oxolan-2-yl)piperazine

Cat. No.: B13744709
CAS No.: 357916-06-4
M. Wt: 170.25 g/mol
InChI Key: UOXKEURWHFVZKJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(oxolan-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and an oxolane (tetrahydrofuran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(oxolan-2-yl)piperazine can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(oxolan-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(oxolan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(oxolan-2-yl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the piperazine and oxolane rings provides a versatile scaffold for the development of new bioactive molecules .

Properties

CAS No.

357916-06-4

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-methyl-4-(oxolan-2-yl)piperazine

InChI

InChI=1S/C9H18N2O/c1-10-4-6-11(7-5-10)9-3-2-8-12-9/h9H,2-8H2,1H3

InChI Key

UOXKEURWHFVZKJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCCO2

Origin of Product

United States

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